4-butoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

GPCR agonism Kinase hinge-binding scaffold Scaffold selectivity

4-butoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 396720-87-9) is a synthetic small molecule (MW 407.53 g/mol, molecular formula C23H25N3O2S) belonging to the dihydrothieno[3,4-c]pyrazole benzamide class. Its structure features an o-tolyl substituent at the N2 position of the fused thiopyrazole core and a 4-butoxybenzamide moiety linked via an amide bond at the C3 position.

Molecular Formula C23H25N3O2S
Molecular Weight 407.53
CAS No. 396720-87-9
Cat. No. B2464557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
CAS396720-87-9
Molecular FormulaC23H25N3O2S
Molecular Weight407.53
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4C
InChIInChI=1S/C23H25N3O2S/c1-3-4-13-28-18-11-9-17(10-12-18)23(27)24-22-19-14-29-15-20(19)25-26(22)21-8-6-5-7-16(21)2/h5-12H,3-4,13-15H2,1-2H3,(H,24,27)
InChIKeyNANYAWSYKDWVPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-butoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 396720-87-9): Chemical Identity and Procurement Baseline


4-butoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 396720-87-9) is a synthetic small molecule (MW 407.53 g/mol, molecular formula C23H25N3O2S) belonging to the dihydrothieno[3,4-c]pyrazole benzamide class . Its structure features an o-tolyl substituent at the N2 position of the fused thiopyrazole core and a 4-butoxybenzamide moiety linked via an amide bond at the C3 position. This scaffold is recognized in medicinal chemistry for its potential as a privileged structure in kinase inhibitor design, with related compounds such as TAK-659 (an N2-(3-chlorophenyl) pivalamide analog) having been advanced as a BTK inhibitor . The compound is commercially available from specialty chemical suppliers for research purposes .

Why 4-butoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide Cannot Be Replaced by Generic Thienopyrazole Analogs


Substituting this compound with a closely related thieno[3,4-c]pyrazole congener—even one differing by a single substituent—carries a high risk of invalidating experimental results due to the class's established structure-activity relationship (SAR) hypersensitivity. Patent literature demonstrates that the thieno[3,4-c]pyrazole core is a versatile kinase hinge-binding scaffold where minor modifications at the N2-aryl and C3-amide positions profoundly alter kinome selectivity profiles [1]. For instance, the substitution of an o-tolyl group for a 3-chlorophenyl group at the N2 position, in conjunction with a change at the C3 amide, differentiates this research compound from the BTK inhibitor TAK-659 . Furthermore, the 4-butoxy substituent on the benzamide ring is a specific lipophilic modification that influences solubility, metabolic stability, and target engagement in ways that cannot be assumed for 4-fluoro, 4-methoxy, or unsubstituted benzamide analogs . Because no published head-to-head comparability data exist for this compound, any substitution introduces an unquantified variable that could compromise assay reproducibility and lead to erroneous structure-activity conclusions .

Quantitative Differentiation Evidence for 4-butoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide: Procurement Decision Support


Dihydrothieno[3,4-c]pyrazole Scaffold Activity Baseline: GPCR Agonism vs. Kinase Inhibition Potential

The unadorned 4,6-dihydro-2H-thieno[3,4-c]pyrazole core (as a 3-carboxylic acid derivative, CHEMBL247724) demonstrates weak agonist activity at the human GPR109a receptor with an EC50 of 5,600 nM [1]. This establishes that the core scaffold itself has measurable, albeit low, biological activity at a GPCR target. In contrast, elaborated derivatives of this scaffold—exemplified by TAK-659 and disclosed in kinase inhibitor patents—exhibit potent kinase inhibition, demonstrating that the scaffold can be directed toward entirely different target classes through exocyclic substitution. The specific o-tolyl N2-substituent and 4-butoxybenzamide C3-substituent of the target compound represent a unique vector combination that structurally diverges from both the simple carboxylic acid core and the pivalamide/chlorophenyl substituents of TAK-659, suggesting a distinct pharmacological profile that remains uncharacterized .

GPCR agonism Kinase hinge-binding scaffold Scaffold selectivity Chemical probe differentiation

Structural Differentiation: o-Tolyl N2-Substituent vs. 4-Fluorophenyl and 3-Chlorophenyl Analogs

The N2-aryl substituent is a critical determinant of biological activity within the dihydrothieno[3,4-c]pyrazole class. A seminal study on 4H-thieno[3,4-c]pyrazole derivatives demonstrated that a 4-fluorophenyl N2-substituted analog exhibited remarkable anti-inflammatory, analgesic, antipyretic, and platelet anti-aggregating activities comparable to acetylsalicylic acid in mice and rats [1]. Separately, the N2-(3-chlorophenyl) analog TAK-659 is a potent and selective BTK inhibitor . The target compound features an o-tolyl (2-methylphenyl) group at the N2 position, introducing both an ortho-methyl steric effect and distinct electronic properties relative to 4-fluorophenyl and 3-chlorophenyl analogs. The ortho-methyl group restricts conformational freedom of the N-aryl ring via steric clash with the pyrazole ring, enforcing a more perpendicular orientation that alters the presentation of the C3-amide pharmacophore to biological targets compared to the coplanar-preferred 4-fluorophenyl analog .

Ortho-substituent effect Kinase selectivity Conformational constraint Lipophilicity modulation

C3-Amide Vector Differentiation: 4-Butoxybenzamide vs. Pivalamide, Benzamide, and Triethoxybenzamide Analogs

The C3-amide substituent on the dihydrothieno[3,4-c]pyrazole core determines both the hydrogen-bonding pharmacophore and the physicochemical properties of the compound. The target compound's 4-butoxybenzamide moiety (C11H15NO2 fragment) provides a medium-length lipophilic alkoxy chain. This differs from the pivalamide group in TAK-659—a bulky tert-butyl amide that likely serves as a steric anchor in the BTK back pocket—and from the 3,4,5-triethoxybenzamide analog (CAS 396722-27-3, MW 467.58 g/mol), which carries three polar ethoxy groups that increase hydrogen-bond acceptor count and aqueous solubility at the cost of increased molecular weight (+60.05 g/mol) . Published enzyme inhibition data for the 4-butoxybenzamide fragment itself are limited; however, N-(3-(N-L-leucylsulfamoyl)phenyl)-4-butoxybenzamide has been reported as an enzyme inhibitor in BRENDA, indicating that the 4-butoxybenzamide moiety can productively engage biological targets when properly presented [1].

Amide pharmacophore Lipophilic tail Solubility modulation Metabolic stability

Recommended Research Applications for 4-butoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide Based on Available Evidence


Kinase Selectivity Profiling via N2-Aryl Substitution Scanning

This compound is most appropriately deployed as a specific SAR probe within a systematic N2-aryl substitution series of dihydrothieno[3,4-c]pyrazole-3-carboxamides. Its o-tolyl N2-substituent introduces a unique ortho-methyl conformational constraint absent in the more extensively characterized 4-fluorophenyl (anti-inflammatory activity confirmed in vivo) and 3-chlorophenyl (TAK-659, BTK inhibitor) analogs [1]. Researchers evaluating kinase selectivity panels across this scaffold series should include this compound to determine whether ortho-methyl steric effects alter kinome-wide selectivity relative to para-fluoro and meta-chloro congeners, as the thieno[3,4-c]pyrazole core is recognized as a versatile hinge-binding scaffold for kinase inhibitor development [2].

Physicochemical Property Optimization in Lead Compound Development

For medicinal chemistry programs seeking to balance lipophilicity, solubility, and metabolic stability within the thieno[3,4-c]pyrazole benzamide class, this compound provides a defined intermediate lipophilic/hydrogen-bonding profile (cLogP contribution from the 4-butoxy tail is greater than the simple benzamide analog CAS 396719-70-3 but less than the triethoxybenzamide analog CAS 396722-27-3) [1]. The 4-butoxybenzamide fragment is a validated enzyme-interacting moiety, as evidenced by its presence in characterized enzyme inhibitors catalogued in BRENDA [3]. This compound should be prioritized when the research objective is to explore how incremental alkoxy chain length on the benzamide ring affects ADME properties, target residence time, or off-target liability within this scaffold. The o-tolyl/4-butoxy combination is not available from any other commercially catalogued analog, making this compound essential for complete SAR matrix coverage.

Chemical Probe for Investigating Thienopyrazole Scaffold Target Class Switching

The dihydrothieno[3,4-c]pyrazole core scaffold exhibits a rare ability to engage either GPCR targets (GPR109a agonism, EC50 5,600 nM for the unsubstituted core) or kinase targets (potent BTK inhibition by TAK-659) depending on exocyclic substitution pattern [1] [2]. This compound's specific substitution vector—o-tolyl at N2 paired with 4-butoxybenzamide at C3—has not been characterized in any published biological assay. It therefore represents a valuable tool compound for systematic studies aimed at understanding the molecular determinants of target class switching within this privileged scaffold. Procurement of this compound is recommended when the research goal is to expand the pharmacological annotation of the thieno[3,4-c]pyrazole chemical space beyond the currently known GPCR agonist and kinase inhibitor paradigm.

Quote Request

Request a Quote for 4-butoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.